N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Description
N-[(1,1-Dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 4-methoxyphenyl substituent at position 5 of the pyrazole ring and a methyl group at the N-3 amine. Its defining structural element is the (1,1-dioxothian-3-yl)methyl group, a six-membered sulfone ring (thiane dioxide) attached via a methylene bridge.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C17H23N3O3S/c1-20(11-13-4-3-9-24(21,22)12-13)17-10-16(18-19-17)14-5-7-15(23-2)8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,18,19) |
InChI Key |
OAVQUHGOKNPGRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCS(=O)(=O)C1)C2=NNC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Dioxothianylmethyl Group: The dioxothianylmethyl group can be attached through nucleophilic substitution reactions involving appropriate thioether precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Target Compound :
- Core : 1H-pyrazol-3-amine.
- Substituents: 5-(4-Methoxyphenyl): Electron-donating methoxy group may enhance π-π stacking with aromatic residues in biological targets. (1,1-Dioxothian-3-yl)methyl: Sulfone group increases hydrophilicity and may stabilize interactions with polar enzyme pockets.
Key Analogs :
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ()
- Core : Pyrazole.
- Substituents: 5-Amino group (unsubstituted). 1-(4-Methoxyphenyl) and 3-phenyl groups.
- Comparison: Lacks the N-methyl and dioxothian groups, resulting in higher lipophilicity (predicted LogP ~3.0 vs. ~2.5 for the target). Antifungal activity is plausible based on analogous structures .
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ()
- Core : 1,3,4-Oxadiazole.
- Substituents :
- 4-Methoxyphenylmethyl at oxadiazole.
- Sulfamoyl group.
- Sulfamoyl and sulfone groups both enhance solubility but differ in geometry; sulfones may offer better metabolic stability. Demonstrated antifungal activity via thioredoxin reductase inhibition .
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine ()
- Core: Pyrazole fused with isoquinoline.
- Substituents :
- Chloro-nitro-pyridine and methyl-pyrazole.
- Comparison :
Physicochemical Properties
| Property | Target Compound | 1-(4-Methoxyphenyl)-... [14] | LMM5 [7] | N-(6-Chloro-3-nitro...) [16] |
|---|---|---|---|---|
| Molecular Weight | ~365 g/mol | 265 g/mol | ~550 g/mol | ~400 g/mol |
| Predicted LogP | ~2.5 | ~3.0 | ~2.8 | ~1.8 |
| Hydrogen Bond Acceptors | 6 | 3 | 8 | 7 |
| Key Solubility Factor | Sulfone | Phenyl group | Sulfamoyl | Nitro group |
- LogP : The target’s sulfone reduces lipophilicity compared to 1-(4-methoxyphenyl)-... but remains more lipophilic than nitro-containing analogs.
- Solubility : Sulfone and N-methyl groups may improve aqueous solubility over purely aromatic analogs, facilitating oral bioavailability.
Biological Activity
N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a methoxyphenyl group and a dioxothian moiety. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. Compounds similar to the one in focus have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .
- Antimicrobial Effects : The presence of the pyrazole ring has been associated with antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibacterial agent .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
- Interaction with Cellular Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives similar to this compound:
Case Study 1: Anti-inflammatory Activity
A study conducted by Alegaon et al. (2014) demonstrated that 1,3,4-trisubstituted pyrazole derivatives exhibited potent anti-inflammatory activity. The compound showed an inhibition percentage of edema comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
In vitro studies on pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Case Study 3: Antimicrobial Activity
Research on related compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The pyrazole structure was essential for the observed antimicrobial activity .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | Alegaon et al., 2014 |
| Anticancer | Induction of apoptosis; cell cycle regulation | PMC8778362 |
| Antimicrobial | Disruption of bacterial cell wall integrity | PMC6154115 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
